molecular formula C12H15NO4 B11927463 Boc-aminobenzoic acid

Boc-aminobenzoic acid

Cat. No.: B11927463
M. Wt: 237.25 g/mol
InChI Key: SLGDFLCMPRPETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-aminobenzoic acid: is a derivative of aminobenzoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Amino Group: The amino group of aminobenzoic acid is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Industrial Production Methods: Industrially, the protection of amino groups using Boc is performed under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Boc-aminobenzoic acid exerts its effects is primarily through the protection of the amino group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

SLGDFLCMPRPETL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)O

Origin of Product

United States

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